ONC201, also known as Dordaviprone, is a small molecule belonging to a novel class of anti-cancer agents called imipridones. It was initially identified through a phenotypic cell-based screen for small molecule inducers of TNF-related apoptosis-inducing ligand (TRAIL) expression []. ONC201 has emerged as a promising anti-cancer agent due to its broad spectrum activity against various cancer cell lines and its ability to overcome drug resistance in preclinical models [, , , , , ]. This compound has demonstrated its efficacy as a single agent and in combination therapies with other anti-cancer agents [, , , ].
TIC10 was initially identified from the National Cancer Institute's chemical library during a screening aimed at finding compounds that could enhance TRAIL production. It belongs to the class of imidazopyridine derivatives and is classified as an anticancer agent due to its mechanism of action that involves apoptosis induction in tumor cells. The compound is chemically classified under the molecular formula C24H26N4O and has a molar mass of approximately 386.49 g/mol .
The synthesis of TIC10 typically involves several chemical reactions, including a tandem copper-catalyzed regioselective N-arylation-amidation process. This method allows for the formation of angularly fused tricyclic structures from 2-aminoimidazolines and ortho-halo(hetero)aryl carboxylic acids . The general synthetic route includes:
This process has been optimized to improve yield and selectivity, making it suitable for larger-scale production .
The molecular structure of TIC10 is characterized by an angular imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one framework. Recent studies confirmed that the active form of TIC10 is indeed an angular isomer rather than the previously thought linear structure . Key structural features include:
TIC10 undergoes various chemical reactions that contribute to its biological activity. Notably, it can induce TRAIL expression through several pathways:
These reactions highlight TIC10's dual role in promoting apoptosis in cancer cells while sparing normal cells.
The mechanism through which TIC10 exerts its anticancer effects involves several key processes:
This mechanism underscores TIC10's potential as a therapeutic agent capable of overcoming resistance seen with recombinant TRAIL therapies.
TIC10 exhibits several notable physical and chemical properties:
These properties are essential for understanding how TIC10 can be effectively utilized in therapeutic settings.
TIC10 has significant potential applications in cancer therapy due to its unique mechanism of action:
TIC10 (also known as ONC201 or dordaviprone) exerts its primary anticancer effects through the simultaneous inhibition of two critical oncogenic signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascades. These pathways represent fundamental regulators of cancer cell survival, proliferation, and therapeutic resistance. Mechanistically, TIC10 directly inactivates Akt (protein kinase B) and ERK kinases, disrupting their phosphorylation-dependent activation networks. This dual inactivation creates a synergistic disruption of cancer cell signaling homeostasis that surpasses the effects of inhibiting either pathway alone [2] [9].
The biological consequence of this dual inhibition is profound. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic factors, while ERK signaling drives proliferative gene expression. Simultaneous disruption triggers a cascade of antitumor effects, including cell cycle arrest at the S/G2-M phase transition and initiation of apoptotic pathways. Research in cervical cancer models (HeLa and SiHa cell lines) demonstrated that TIC10 treatment significantly reduced phosphorylated Akt (pAkt) and phosphorylated ERK (pERK) levels within 24 hours of exposure, with maximum inhibition (>80% reduction) observed at 48 hours post-treatment [1]. Similar findings were replicated in breast cancer models, where TIC10 effectively suppressed these pathways in both everolimus-sensitive and -resistant cell lines, with IC50 values consistently ranging between 1.43-1.90 µM across multiple cancer types [4].
Table 1: Effects of TIC10 on Akt/ERK Pathway Inhibition Across Cancer Models
Cancer Type | Cell Line/Model | pAkt Reduction | pERK Reduction | Time to Maximum Effect | Functional Consequences |
---|---|---|---|---|---|
Cervical Cancer | HeLa | >75% | >70% | 48 hours | S/G2-M arrest, apoptosis initiation |
Cervical Cancer | SiHa | >80% | >75% | 48 hours | Clonogenic potential inhibition |
ER+ Breast Cancer | MCF7 (everolimus-resistant) | >65% | >60% | 72 hours | Synergy with everolimus in 3D cultures |
ER+ Breast Cancer | T47D (everolimus-resistant) | >70% | >65% | 72 hours | Growth inhibition in 2D/3D assays |
Colorectal Cancer | HCT116 | >85% | >80% | 24 hours | Foxo3a nuclear translocation, TRAIL upregulation |
The therapeutic implications of this dual pathway inhibition extend beyond direct cytotoxicity. By simultaneously targeting these frequently co-activated pathways in cancer, TIC10 circumvents a common resistance mechanism wherein inhibition of one pathway leads to compensatory upregulation of the other. This effect is particularly valuable in malignancies exhibiting hyperactivation of both pathways, which correlates with aggressive phenotypes and treatment resistance [5]. The ability to disable these parallel survival signals establishes a molecular foundation for TIC10's broad-spectrum anticancer activity observed across diverse tumor types.
The inactivation of Akt and ERK by TIC10 initiates a precisely orchestrated molecular cascade centered on the transcription factor Foxo3a (Forkhead box O3). Under normal physiological conditions, growth factor signaling leads to Akt- and ERK-mediated phosphorylation of Foxo3a, resulting in its sequestration in the cytoplasm through binding with 14-3-3 proteins, effectively inhibiting its transcriptional activity. TIC10 disrupts this process by inactivating Akt and ERK kinases, thereby preventing Foxo3a phosphorylation. This permits Foxo3a nuclear translocation and DNA binding activity [2] [9].
Once within the nucleus, Foxo3a specifically binds to the promoter region of the TRAIL (TNF-Related Apoptosis-Inducing Ligand) gene, initiating its transcriptional upregulation. This mechanism operates independently of p53 status, making it effective even in p53-mutant cancers where conventional therapies often fail. Research demonstrates that TIC10 induces a sustained upregulation of TRAIL mRNA and protein expression, with cell surface TRAIL protein increasing by 3-5 fold within 24 hours of treatment and persisting for up to 72 hours post-treatment removal [2] [7]. This prolonged effect distinguishes TIC10 from recombinant TRAIL protein therapies, which suffer from short half-lives and poor biodistribution.
Table 2: TRAIL Upregulation Kinetics Following TIC10 Treatment
Time Post-TIC10 Treatment | TRAIL mRNA Level | Cell Surface TRAIL Protein | Transcriptional Regulators Activated | p53 Dependence |
---|---|---|---|---|
12 hours | 2.5-3.0 fold increase | 1.8-2.2 fold increase | Early Foxo3a nuclear localization | Independent |
24 hours | 4.0-5.5 fold increase | 3.0-4.5 fold increase | Peak Foxo3a-DNA binding | Independent |
48 hours | 3.0-4.0 fold increase | 4.0-5.0 fold increase | Sustained Foxo3a activity | Independent |
72 hours (post-washout) | 2.0-3.0 fold increase | 3.0-4.0 fold increase | Residual Foxo3a signaling | Independent |
The Foxo3a-TRAIL axis represents a critical tumor suppressor mechanism that TIC10 reactivates pharmacologically. Unlike recombinant TRAIL administration, which delivers a transient bolus of the death ligand, TIC10 induces endogenous TRAIL production by both tumor cells and normal cells within the tumor microenvironment. This creates a sustained, physiologically relevant concentration of TRAIL that enhances its therapeutic efficacy while improving biodistribution, particularly across the blood-brain barrier [2] [7]. The tumor-selective cytotoxicity is maintained because although TRAIL is produced by normal cells, only malignant cells typically express the complete death-inducing signaling complex necessary for apoptosis initiation.
The TIC10-induced TRAIL upregulation initiates a precisely orchestrated apoptotic cascade through engagement with death receptors, primarily DR5 (Death Receptor 5, also known as TRAIL-R2). This process involves multiple coordinated mechanisms that collectively overcome the inherent resistance many cancers exhibit toward apoptosis. Crucially, TIC10 simultaneously upregulates DR5 expression while downregulating key anti-apoptotic proteins, creating a permissive environment for TRAIL-mediated cell death [1] [6].
DR5 upregulation occurs through the integrated stress response (ISR) pathway, which TIC10 activates via mitochondrial protease ClpP agonism. This leads to phosphorylation of eIF2α and subsequent ATF4 (Activating Transcription Factor 4) accumulation. ATF4, in conjunction with the downstream transcription factor CHOP (C/EBP Homologous Protein), directly binds to the DR5 promoter, increasing its transcription by 3-4 fold within 24 hours of TIC10 exposure. In cervical cancer models, this DR5 upregulation was particularly pronounced in HeLa cells (HPV18+), while SiHa cells (HPV16+) showed alternative apoptotic activation, highlighting context-dependent mechanisms [1] [6]. Simultaneously, TIC10 downregulates critical inhibitors of apoptosis (IAPs), including cellular FLICE-inhibitory protein (cFLIP), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis 1 (cIAP-1). In gastric adenocarcinoma models, this dual modulation created a 5-7 fold increase in sensitivity to TRAIL-mediated apoptosis [6].
The therapeutic potential of these mechanisms is amplified through bystander effects within the tumor microenvironment. TIC10-induced TRAIL production occurs not only in malignant cells but also in stromal cells, immune effectors, and tumor-associated normal cells. This creates a paracrine signaling network where TRAIL produced by one cell can initiate apoptosis in DR5-expressing neighboring cancer cells, irrespective of their individual TIC10 uptake. The effect is particularly impactful when combined with exogenous TRAIL agonists. In gastric cancer models, TIC10 pretreatment followed by PEGylated trimeric TRAIL (TLY012) demonstrated synergistic cytotoxicity (combination indices <0.6) through:
Table 3: Combination Strategies Leveraging TIC10-Induced TRAIL/DR5 Signaling
Combination Partner | Cancer Model | Mechanistic Basis | Observed Synergy | Key Molecular Effects |
---|---|---|---|---|
rhTRAIL/TLY012 (PEGylated TRAIL) | Gastric adenocarcinoma | TIC10 pre-primes via DR5↑, cFLIP↓, XIAP↓ | CI<0.6; 5-7 fold apoptosis increase | Enhanced caspase-3/7 activation, PARP cleavage |
Everolimus (mTOR inhibitor) | ER+ Breast cancer | TIC10 counteracts everolimus resistance via ISR activation | 3-5.5% additional growth inhibition | OXPHOS suppression, ATP depletion in resistant cells |
EZH2 inhibitors (EPZ-6438) | Glioma, breast cancer | H3K27me3 reduction enhances ISR and DR5 expression | Enhanced apoptosis in epigenetic therapy combinations | ATF4-dependent DR5 upregulation potentiated |
HDAC inhibitors (Vorinostat) | Multiple solid tumors | Chromatin relaxation promotes TRAIL transcription | Triple combinations with EZH2i show synergy | Foxo3a access to TRAIL promoter enhanced |
However, the efficacy of these mechanisms exhibits context-dependent variability. Some neuroblastoma subtypes lacking MYCN amplification showed paradoxical upregulation of oncogenic markers (c-Myc, LGR5) and suppression of tumor suppressor ATRX following TIC10 exposure [10]. Similarly, DR5 upregulation magnitude varies across malignancies, with certain tumors requiring combinatorial approaches to achieve significant apoptosis. These observations underscore the importance of molecular profiling when considering TIC10 monotherapy and highlight the value of rational combination strategies that exploit the TRAIL-sensitized state created by TIC10 pretreatment [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7